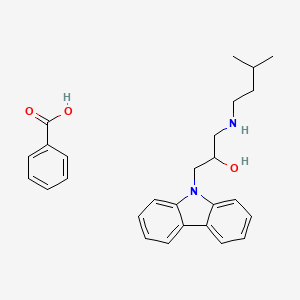

1-(9H-carbazol-9-yl)-3-(isopentylamino)propan-2-ol benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of carbazole, which is a heterocyclic organic compound. Carbazole is notable for its presence in coal tar, its use in the production of dyes, and its role in organic electronics .

Molecular Structure Analysis

The molecular structure would be based on the carbazole skeleton, which is a tricyclic molecule consisting of two benzene rings fused onto a pyrrole ring .Chemical Reactions Analysis

Carbazole derivatives are known to participate in various chemical reactions, particularly electrophilic substitution, due to the electron-rich nature of the aromatic system .Aplicaciones Científicas De Investigación

Synthesis and Optical Characterization

Carbazole derivatives have been synthesized and characterized for their optical properties, indicating potential applications in organic light-emitting diodes (OLEDs). For instance, Schiff bases derived from carbazole compounds exhibit broad and complex photoluminescence (PL) spectra due to efficient charge transfer, suggesting their suitability as emissive layers in OLEDs (Çiçek et al., 2018).

Crystal Engineering

The unique crystalline structures of carbazole derivatives under different conditions, such as pressure, highlight their importance in crystal engineering. This understanding can lead to the development of materials with specific properties for technological applications (Johnstone et al., 2010).

Antifungal and Antibacterial Agents

Carbazole hybrids have been investigated for their antifungal and antibacterial activities. Novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, for example, showed promising antifungal activity against various pathogenic strains, suggesting their potential as new antifungal agents (Rad et al., 2016).

Medicinal Chemistry and Natural Products

The carbazole scaffold is a focal point in medicinal chemistry due to its wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-Alzheimer properties. Carbazole-containing molecules have been identified from both natural sources and synthetic routes, providing a versatile platform for drug development (Tsutsumi et al., 2016).

Neurodegenerative Disease Treatment

Schiff bases containing the carbazole moiety have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Bioinformatics and cheminformatics approaches have been applied to evaluate the drug-likeness and pharmacokinetic properties of these compounds, indicating their promise as neuropsychiatric drugs (Avram et al., 2021).

Electropolymerization and Electrochromic Properties

Carbazole derivatives have been synthesized for their electrochemical and electrochromic properties, with applications in smart windows and displays. The introduction of different acceptor groups and copolymerization techniques have been used to tailor the optical and electrical properties of these materials for specific applications (Hu et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

benzoic acid;1-carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O.C7H6O2/c1-15(2)11-12-21-13-16(23)14-22-19-9-5-3-7-17(19)18-8-4-6-10-20(18)22;8-7(9)6-4-2-1-3-5-6/h3-10,15-16,21,23H,11-14H2,1-2H3;1-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOZGHCHGJFHOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)